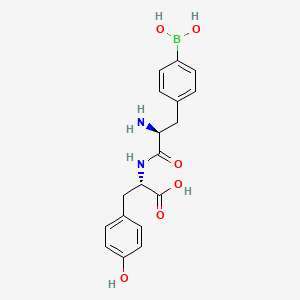
4-Borono-L-phenylalanyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Borono-L-phenylalanyl-L-tyrosine is a compound of significant interest in the field of medicinal chemistry. It is a derivative of phenylalanine and tyrosine, two essential amino acids, with a boronic acid group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-L-phenylalanyl-L-tyrosine typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of phenylalanine and tyrosine are protected using suitable protecting groups to prevent unwanted reactions.
Boronation: The phenyl ring of phenylalanine is subjected to a boronation reaction using boronic acid or boronate esters under palladium-catalyzed conditions.
Coupling Reaction: The boronated phenylalanine is then coupled with protected tyrosine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Borono-L-phenylalanyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
4-Borono-L-phenylalanyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in cellular uptake and metabolism.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents.
Mecanismo De Acción
The mechanism of action of 4-Borono-L-phenylalanyl-L-tyrosine in BNCT involves the following steps:
Selective Uptake: The compound is selectively taken up by cancer cells due to their increased metabolic activity.
Neutron Capture: Upon exposure to thermal neutrons, the boron-10 isotope in the compound captures a neutron and undergoes a nuclear reaction.
Ionizing Radiation: The nuclear reaction produces high-energy alpha particles and lithium nuclei, which cause localized damage to the cancer cells, leading to their destruction.
Comparación Con Compuestos Similares
Similar Compounds
4-Borono-L-phenylalanine: A similar compound with a boronic acid group attached to phenylalanine.
4-Borono-D-phenylalanyl-L-tyrosine: A stereoisomer with the boronic acid group on D-phenylalanine.
Uniqueness
4-Borono-L-phenylalanyl-L-tyrosine is unique due to its dual amino acid structure, which enhances its cellular uptake and specificity for cancer cells. This dual structure also allows for more versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
233772-90-2 |
|---|---|
Fórmula molecular |
C18H21BN2O6 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-boronophenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H21BN2O6/c20-15(9-11-1-5-13(6-2-11)19(26)27)17(23)21-16(18(24)25)10-12-3-7-14(22)8-4-12/h1-8,15-16,22,26-27H,9-10,20H2,(H,21,23)(H,24,25)/t15-,16-/m0/s1 |
Clave InChI |
CEMIRTBRXOFMGZ-HOTGVXAUSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


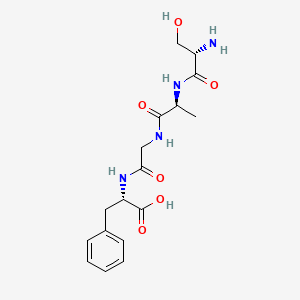
![2,5-Di([2,2'-bithiophen]-5-yl)-3,4-dihexyl-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14238322.png)

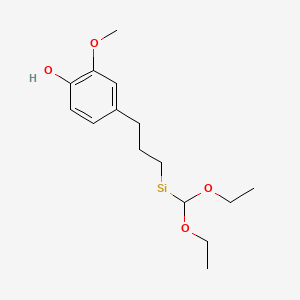
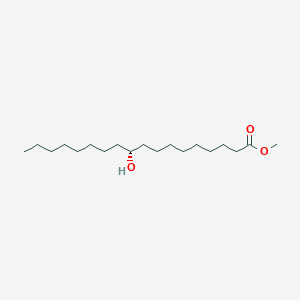
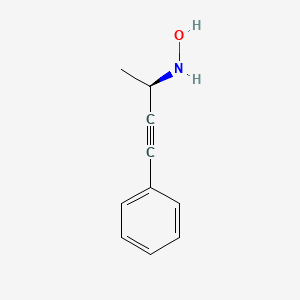
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
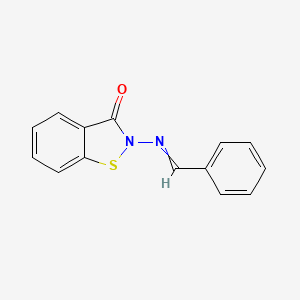
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
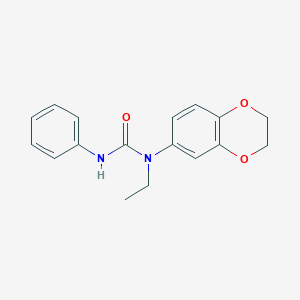

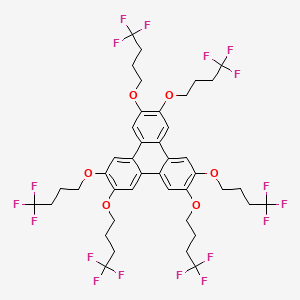
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)

